[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
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Overview
Description
[3-(2-chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone is a member of quinolines and an organochlorine compound.
Scientific Research Applications
Corrosion Inhibition
Research has shown that quinoxaline-based propanones, closely related to the specified compound, can act as effective inhibitors of mild steel corrosion in hydrochloric acid. These compounds exhibit mixed-type inhibitive action and form protective films on metal surfaces, thereby reducing corrosion rates significantly (Olasunkanmi & Ebenso, 2019).
Molecular Reporters
Quinolinyl-based compounds have been studied for their role as molecular reporters. They can signal different chemical analytes through changes in spectral band positions or intensities, making them useful in various sensing applications (Rurack & Bricks, 2001).
Synthesis and Structural Analysis
Compounds with a structure similar to the specified chemical have been synthesized and characterized, providing insights into their crystal structure and physical properties. These studies are fundamental in understanding the compound's potential applications (Liu Fang-ming, 2012).
Antimalarial Activity
Research has been conducted on compounds bearing a quinolinyl moiety, demonstrating significant antimalarial activity. These studies highlight the potential of such compounds in the development of new antimalarial therapies (Werbel et al., 1986).
Anticancer Potential
Several studies have explored the anticancer potential of quinoline derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines, suggesting their potential as anticancer agents (Othman et al., 2019).
Antimicrobial Properties
Quinoline derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against a range of bacteria and fungi. This suggests their potential application in treating infectious diseases (El-Gamal et al., 2016).
Antioxidant Activity
Some novel quinolinone derivatives have been synthesized and evaluated for their antioxidant properties, indicating their potential use in preventing oxidative stress-related damage (Hassan et al., 2017).
properties
Product Name |
[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
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Molecular Formula |
C25H20ClN3O2S |
Molecular Weight |
462 g/mol |
IUPAC Name |
[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C25H20ClN3O2S/c1-2-31-18-10-11-20-17(13-18)14-19(24(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)25(30)23-9-6-12-32-23/h3-14,22H,2,15H2,1H3 |
InChI Key |
ISDHNTLTLPEJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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